2-(4-Chlorophenyl)-2-(phenylamino)acetamide
Description
2-(4-Chlorophenyl)-2-(phenylamino)acetamide is a substituted acetamide derivative characterized by a 4-chlorophenyl group and a phenylamino moiety attached to the central acetamide backbone.
The compound’s synthesis typically involves coupling reactions between substituted anilines and chloroacetamide intermediates under controlled conditions. Crystallographic studies (e.g., ) reveal that the acetamide group in similar structures is twisted relative to the aromatic ring, influencing molecular packing and solubility .
Properties
IUPAC Name |
2-anilino-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-8-6-10(7-9-11)13(14(16)18)17-12-4-2-1-3-5-12/h1-9,13,17H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFGLKDNHJEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(phenylamino)acetamide typically involves the reaction of 4-chloroaniline with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(phenylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(4-Chlorophenyl)-2-(phenylamino)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylamine in the presence of a base. The resulting product is characterized by a unique molecular structure that contributes to its biological activity.
Key Structural Features
- Molecular Formula : C13H12ClN2O
- Molecular Weight : 248.70 g/mol
- Functional Groups : Amide, aromatic rings
Anticancer Activity
Numerous studies have reported the anticancer properties of derivatives based on this compound. For instance, compounds derived from this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study : A derivative exhibited an IC50 value of 8.107 μM against HepG2 liver cancer cells, significantly more potent than traditional chemotherapeutics like doxorubicin .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess notable antimicrobial activity. The compound has been tested against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests indicated that certain derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes, including tyrosinase, which is linked to melanin production and associated with skin disorders.
- Findings : Derivatives were synthesized and screened for tyrosinase inhibition, with some showing promising results, indicating potential applications in dermatological treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activity. Modifications to the phenyl ring or the amine group can significantly influence their potency and selectivity.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on phenyl ring | Alters binding affinity and selectivity towards target enzymes |
| Variation in alkyl chain length | Affects lipophilicity and membrane permeability |
| Halogen substitution | Can enhance or reduce biological activity depending on position |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(phenylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-(4-chlorophenyl)-2-(phenylamino)acetamide can be contextualized by comparing it to analogous acetamide derivatives. Below is a detailed analysis:
Table 1: Key Comparisons of this compound and Related Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity: The addition of a coumarin-thiazole system (Compound 6, ) significantly enhances α-glucosidase inhibitory activity compared to the parent structure, likely due to π-π stacking and hydrophobic interactions with the enzyme’s active site . Morpholinosulfonyl groups (Compound 5l, ) improve water solubility, critical for antiviral agents targeting intracellular proteins like SARS-CoV-2 Mpro .
In contrast, the unmodified 2-(4-chlorophenyl)acetamide () has lower lipophilicity, limiting bioavailability despite stable crystal packing .
Hydrogen Bonding and Crystallography :
- Intramolecular C–H⋯O and intermolecular N–H⋯O bonds (e.g., ) stabilize molecular conformations and influence solubility. For example, the title compound’s layered crystal structure () may reduce dissolution rates .
Therapeutic Applications: Diclofenac-related analogs () highlight the role of chloro-substitutions in anti-inflammatory activity, though safety profiles vary with halogen positioning .
Biological Activity
2-(4-Chlorophenyl)-2-(phenylamino)acetamide, also known as a chlorophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H13ClN2O. The compound features a chlorophenyl group and a phenylamino moiety linked to an acetamide functional group. This structure is pivotal in determining its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds related to this structure demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, among others .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 4.69 |
| Compound B | Staphylococcus aureus | 5.64 |
| Compound C | Escherichia coli | 8.33 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In one study, derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation using the MTT assay. Results indicated that certain derivatives exhibited promising anticancer activity, although they were less potent than standard chemotherapeutics such as 5-fluorouracil .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 12.5 |
| Compound E | HeLa (Cervical Cancer) | 15.0 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. Studies suggest that the compound may inhibit key enzymes or proteins involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells . Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.
Case Studies
- Antimicrobial Efficacy : A recent study synthesized several derivatives of this compound and assessed their antimicrobial activity against various pathogens. The results demonstrated that some derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential use in treating resistant infections .
- Anticancer Research : Another investigation focused on the anticancer properties of this compound revealed that it could induce apoptosis in certain cancer cell lines through the activation of caspase pathways, highlighting its potential as a lead compound for drug development .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(4-Chlorophenyl)-2-(phenylamino)acetamide?
Answer: The compound is synthesized via nucleophilic substitution using 2-chloroacetamide intermediates and aryl amines. Typical conditions involve refluxing in acetonitrile with K₂CO₃ as a base, followed by purification via column chromatography. Reaction progress is monitored by TLC, achieving yields of 70–89% .
| Parameter | Conditions |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Reaction Time | 24 hours (room temperature) |
| Yield | 70–89% |
Q. What spectroscopic techniques confirm the structural integrity of this compound?
Answer: Key techniques include:
Q. How are common impurities identified during synthesis?
Answer: Residual precursors (e.g., 2-chloroacetamide) and dimeric byproducts are detected via HPLC-UV/LC-MS using reference standards. Quantification employs calibration curves (LOD: 0.1 μg/mL for 2-chloroacetamide) .
| Impurity | Detection Method | LOD |
|---|---|---|
| 2-Chloroacetamide | HPLC-UV (254 nm) | 0.1 μg/mL |
| Dimeric Byproduct | LC-MS (m/z 650) | 0.05 μg/mL |
Q. What crystallization conditions optimize single-crystal growth for structural analysis?
Answer: Slow evaporation of ethanol/water mixtures (1:1 v/v) at 25°C produces colorless crystals. Crystal dimensions (0.29 × 0.22 × 0.07 mm) are suitable for X-ray diffraction .
Advanced Research Questions
Q. How do researchers resolve discrepancies in crystallographic data refinement?
Answer: SHELXL refinement strategies are applied:
Q. What computational approaches predict physicochemical properties?
Answer: QSAR models use descriptors like LogP (3.66–3.75), polar surface area (44.89 Ų), and H-bond donors. Molecular dynamics simulations assess permeability, while docking studies (AutoDock Vina) evaluate binding affinities .
| Property | Calculated Value |
|---|---|
| LogP | 3.66 (CLogP), 3.75 (JChem) |
| Polar Surface Area | 44.89 Ų |
Q. How are hydrogen-bonding networks analyzed in crystal lattices?
Answer: High-resolution XRD (≤0.84 Å) identifies intermolecular interactions. For example, N—H···O (2.89 Å, 168°) and C—H···O (3.35 Å, 152°) bonds form layered structures .
| Interaction Type | Geometric Parameters |
|---|---|
| N—H···O | d(D–A) = 2.89 Å, ∠DHA = 168° |
| C—H···O | d(D–A) = 3.35 Å, ∠DHA = 152° |
Q. How are data contradictions addressed in synthetic route optimization?
Answer: Contradictory yields or byproduct profiles are resolved via DoE (Design of Experiments). For instance, varying solvent polarity (DMF vs. acetonitrile) and base strength (K₂CO₃ vs. Et₃N) identifies optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
